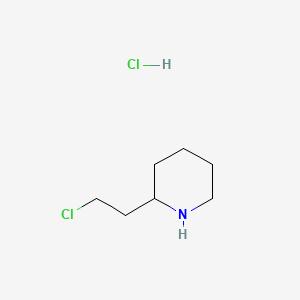

2-(2-Chloroethyl)piperidinium chloride

Description

Contextual Significance in Organic Synthesis

The importance of 2-(2-chloroethyl)piperidinium chloride in organic synthesis stems from its bifunctional nature. The piperidine (B6355638) moiety provides a foundational heterocyclic structure, while the terminal chlorine atom on the ethyl side-chain acts as a leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to its function as an alkylating agent, allowing for the introduction of the piperidinoethyl group into a wide array of molecules.

The synthesis of this compound can be achieved through several established methods. A common industrial approach is a two-step process that begins with the hydroxyethylation of piperidine using ethylene (B1197577) chlorohydrin, followed by the chlorination of the resulting 2-hydroxyethylpiperidine intermediate with a reagent like thionyl chloride. google.com An efficient one-pot variation of this method has been developed, where the chlorination step is performed directly in the same reaction vessel without isolating the alcohol intermediate, leading to higher yields and a more streamlined process. google.com Another synthetic route involves the reaction of piperidine with epichlorohydrin, followed by treatment with hydrochloric acid. nbinno.com

| Synthesis Method | Key Reactants | Reaction Conditions | Notes | Reference |

| Two-Step via Hydroxyethyl (B10761427) Intermediate | Piperidine, Ethylene Chlorohydrin, Thionyl Chloride | Toluene (B28343) solvent, 70-85°C | Can be performed as an efficient one-pot reaction. | google.com |

| One-Step from Epichlorohydrin | Piperidine, Epichlorohydrin, Hydrochloric Acid | Controlled conditions | Used for industrial manufacturing. | nbinno.com |

| Direct Reaction | Piperidine, 1-(2-chloroethyl)piperidinium chloride, Triethylamine | Acetonitrile (B52724) or ethanol (B145695) solvent | Milder conditions, relies on precursor availability. |

Role as a Key Intermediate in Advanced Chemical Transformations

This compound serves as a pivotal intermediate in the synthesis of a variety of target molecules, most notably in the pharmaceutical industry. Its structure is a key component in the production of several drugs. nbinno.com For instance, it is a critical raw material in the synthesis of the antiparkinsonian agent Biperiden and the antiviral drug Amantadine, which is also used in treating Parkinson's disease. nbinno.com

Beyond established pharmaceuticals, its utility extends to the development of novel compounds. The reactive 2-chloroethyl group enables the alkylation of various nucleophiles, a fundamental transformation in medicinal chemistry. This reactivity is harnessed to create derivatives with specific biological activities. For example, derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are relevant in research for treating neurodegenerative diseases.

Furthermore, this compound is used as a reactant in the preparation of other classes of chemicals, such as quaternary ammonium (B1175870) compounds, which have applications as surfactants and phase-transfer catalysts. lookchem.com It is also employed in the synthesis of ionic liquids, a class of salts with low melting points that are explored for use as novel solvents and electrolytes. lookchem.com The versatility of this compound as an intermediate underscores its significant role in facilitating advanced chemical transformations across various sectors of the chemical industry. lookchem.com

Properties

IUPAC Name |

2-(2-chloroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZMGKDDADKPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975435 | |

| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60012-49-9 | |

| Record name | Piperidine, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60012-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)piperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloroethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 2 Chloroethyl Piperidinium Chloride

Established Synthetic Pathways

Established methods for synthesizing 2-(2-Chloroethyl)piperidinium chloride are well-documented, offering reliable and scalable production routes. These pathways are broadly divided into sequential, multi-step processes and integrated one-pot syntheses.

Multi-Step Synthesis via Hydroxyethyl (B10761427) Intermediates

A traditional and widely practiced approach involves a two-stage process that proceeds through a hydroxyethyl intermediate. This method provides clear control over each reaction step, though it requires the isolation and purification of the intermediate.

The first stage of this multi-step synthesis involves the N-alkylation of piperidine (B6355638) to introduce a 2-hydroxyethyl group, forming the intermediate 2-(2-hydroxyethyl)piperidine, also known as 2-piperidinoethanol. nih.gov This is typically achieved by reacting piperidine with 2-chloroethanol (B45725) or ethylene (B1197577) chlorohydrin. nih.gov The reaction involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbon of the chloro- or chlorohydrin compound. The choice of solvent and reaction conditions can influence the rate and yield of this N-alkylation step.

Following the formation and isolation of 2-(2-hydroxyethyl)piperidine, the hydroxyl group is converted to a chlorine atom. This chlorination is most commonly accomplished using thionyl chloride (SOCl₂). libretexts.org The alcohol acts as a nucleophile, attacking the sulfur atom of thionyl chloride, which ultimately leads to the formation of the desired alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org In a documented procedure, treating 2-(2-hydroxyethyl)piperidine with thionyl chloride in chloroform (B151607) and refluxing for 2.5 hours resulted in a 46% yield of this compound after recrystallization.

A summary of a representative multi-step synthesis is presented below:

| Step | Reactants | Reagents/Solvents | Product | Reported Yield |

| 1. Hydroxyethylation | Piperidine, 2-Chloroethanol | - | 2-(2-hydroxyethyl)piperidine | - |

| 2. Chlorination | 2-(2-hydroxyethyl)piperidine | Thionyl chloride, Chloroform | This compound | 46% |

One-Pot Synthetic Approaches

To enhance process efficiency and reduce the need for intermediate isolation, one-pot synthetic methods have been developed. These approaches combine the hydroxyethylation and chlorination steps into a single, continuous process.

A notable one-pot synthesis involves the reaction of piperidine with ethylene chlorohydrin in an inert solvent, such as toluene (B28343). The reaction is typically carried out at an elevated temperature, ranging from 70°C to the reflux temperature of the solvent. Upon completion of the hydroxyethylation, the reaction mixture is diluted, and thionyl chloride is added directly to facilitate the chlorination of the in-situ generated hydroxyethyl intermediate. This chlorination is generally conducted at a temperature between 70-85°C. The final product, this compound, precipitates out of the solution upon cooling and can be isolated through filtration.

Details of a typical one-pot synthesis are outlined in the following table:

| Reactants | Reagents/Solvents | Temperature | Product |

| Piperidine, Ethylene chlorohydrin | Toluene | 70°C to reflux (Hydroxyethylation) | This compound |

| Thionyl chloride | 70-85°C (Chlorination) |

Mechanistic Investigations of Synthetic Processes

Understanding the underlying mechanism of the synthesis is crucial for controlling the reaction and minimizing the formation of impurities. The conversion of the alcohol group in 2-(2-hydroxyethyl)piperidine to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

The reaction between an alcohol like 2-(2-hydroxyethyl)piperidine and thionyl chloride proceeds through a multi-step mechanism. youtube.comyoutube.com The initial step involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride. youtube.comlibretexts.org This action converts the hydroxyl group into a much better leaving group.

This process leads to the formation of a key intermediate, an alkyl chlorosulfite (ROSOCl). masterorganicchemistry.comresearchgate.net This intermediate is pivotal, as its subsequent transformation dictates the stereochemical outcome of the reaction. From this intermediate, the reaction can proceed via two main competitive pathways: Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). masterorganicchemistry.com

In the Sₙi mechanism, the chlorosulfite group departs, forming an intimate ion pair in which the resulting carbocation and the negatively charged leaving group are held closely together. masterorganicchemistry.com The chlorine atom is then delivered to the carbon center from the same face from which the leaving group departed, leading to retention of stereochemistry. masterorganicchemistry.com

In the Sₙ2 mechanism, a nucleophile, typically a chloride ion, attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry. libretexts.org The presence of a base, such as pyridine (B92270), facilitates this Sₙ2 pathway. masterorganicchemistry.com Computational studies on the reaction of thionyl chloride with β-amino alcohols suggest that another critical step can be the formation of a quaternary nitrogen species, which occurs readily due to a low relative energy barrier. researchgate.net

Solvent choice significantly impacts the synthesis of this compound, influencing both reaction rate and mechanistic pathway. libretexts.org Because thionyl chloride reacts vigorously with protic solvents like water and alcohols, the synthesis is conducted in aprotic solvents. noaa.govwikipedia.org Commonly used solvents include chloroform and aromatic hydrocarbons like toluene. google.com

The solvent system can determine whether the reaction follows an Sₙ2 or Sₙi pathway. libretexts.org The addition of a base like pyridine to the reaction mixture not only neutralizes the hydrogen chloride (HCl) gas produced but also acts as a catalyst for the Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com Pyridine reacts with the alkyl chlorosulfite intermediate; the chloride ion freed in this process then acts as the nucleophile, attacking the substrate from the rear to cause inversion of configuration. masterorganicchemistry.com

The table below illustrates the general principles of how solvent properties can affect reaction kinetics in nucleophilic substitution reactions involving piperidine derivatives, based on studies of similar systems. rsc.org

| Solvent | Solvent Type | General Effect on Rate (vs. Non-polar) | Favored Mechanism with SOCl₂ |

|---|---|---|---|

| Toluene | Non-polar Aromatic | Baseline | Sₙi (retention) often competes |

| Chloroform | Polar Aprotic | Moderate increase | Mixture of Sₙi / Sₙ2 |

| Dioxane | Polar Aprotic (HBA) | Variable, can facilitate Sₙi | Sₙi favored due to ion pair stabilization |

| Pyridine (as co-solvent/base) | Polar Aprotic (Base) | Significant increase | Sₙ2 (inversion) strongly favored |

Data is illustrative, based on general principles of nucleophilic substitution reactions involving thionyl chloride and piperidine derivatives. HBA: Hydrogen-Bond Acceptor. libretexts.orgmasterorganicchemistry.comrsc.org

Optimization Strategies for Yield and Purity in Laboratory and Industrial Contexts

To maximize the yield and purity of this compound, optimization of reaction parameters is essential in both laboratory and industrial settings.

Temperature is a critical parameter for controlling reaction selectivity and minimizing byproduct formation. The chlorination with thionyl chloride is often carried out at elevated temperatures, such as under reflux, to ensure the reaction proceeds at a reasonable rate. A patented method specifies a temperature range of 70 to 85°C when using toluene as a solvent. google.com

However, excessive heat can be detrimental. Thionyl chloride begins to decompose near its boiling point (74.6°C) and more significantly at higher temperatures (~140°C), which can lead to the formation of impurities like disulfur (B1233692) dichloride. wikipedia.orgnj.gov Therefore, precise temperature control is necessary to balance reaction kinetics with reagent stability. Refluxing in a carefully chosen solvent like chloroform (boiling point ~61°C) or maintaining a specific temperature range in toluene ensures the reaction goes to completion while preserving the integrity of the reagents and products. google.com

The table below summarizes typical laboratory conditions found in the literature for this synthesis.

| Starting Material | Reagent | Solvent | Temperature | Time | Reported Yield | Source |

|---|---|---|---|---|---|---|

| 2-(2-hydroxyethyl)piperidine | Thionyl Chloride | Chloroform | Reflux | 2.5 hr | 46% | |

| Piperidine + Ethylene Chlorohydrin | Thionyl Chloride | Toluene | 70-85°C | Not specified | Not specified (described as advantageous) | google.com |

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Industrial production relies on large reactors and requires stringent control over reaction parameters to maintain consistency, yield, and purity. nbinno.com

Key scale-up considerations include:

Thermal Management: The reaction is exothermic, and efficient heat dissipation is critical in large reactors to prevent runaway reactions and decomposition of thionyl chloride.

Reagent Handling: Safe procedures for storing and transferring large volumes of corrosive and toxic thionyl chloride are paramount. nj.govdrexel.edu

Byproduct Management: The reaction generates significant quantities of gaseous SO₂ and HCl. libretexts.org Industrial processes must incorporate scrubbing systems to neutralize these acidic gases before atmospheric release, complying with environmental regulations.

Process Efficiency: One-pot syntheses, where the intermediate 2-(2-hydroxyethyl)piperidine is generated in situ from piperidine and ethylene chlorohydrin and then chlorinated without isolation, are economically and technically advantageous for large-scale production as they reduce processing steps and material handling. google.com

Environmental and Process Safety Aspects in Synthesis

The synthesis of this compound involves hazardous materials, necessitating strict safety protocols and environmental controls. Thionyl chloride is a highly reactive and toxic substance listed as a Schedule 3 compound under the Chemical Weapons Convention. noaa.govwikipedia.org

Process Safety:

Handling: Thionyl chloride must be handled in well-ventilated areas, preferably within a chemical fume hood, to avoid inhalation of its pungent and corrosive vapors. drexel.edureddit.com

Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory to prevent skin and eye burns. nj.govfishersci.comechemi.com

Incompatible Materials: Contact with water, moisture, bases, and alcohols must be strictly avoided, as it can cause violent reactions and the release of toxic gases. noaa.govnj.govdrexel.edu

Spill Management: Emergency procedures must be in place for spills. This includes having materials like dry chemical or CO₂ for small fires and the ability to isolate the spill area. noaa.gov

Environmental Protection:

Waste Disposal: All disposable materials contaminated with thionyl chloride, as well as residual materials and rinsates from containers, must be collected and disposed of as hazardous waste according to regulations. drexel.edu

Containment: Storage and use areas should be designed with containment systems, such as retention basins, to prevent accidental release into drains or waterways. sdfine.com

Air Pollution: As mentioned, gaseous byproducts (SO₂ and HCl) must be treated through scrubbers to prevent air pollution.

By implementing these rigorous safety and environmental measures, the risks associated with the synthesis of this compound can be effectively managed.

Reactivity and Reaction Mechanisms of 2 2 Chloroethyl Piperidinium Chloride

Nucleophilic Substitution Reactions

The presence of a primary chloroethyl group renders 2-(2-chloroethyl)piperidinium chloride susceptible to nucleophilic attack. These reactions are fundamental to its utility as a building block for more complex molecules.

Intermolecular Displacement of the Chloroethyl Moiety

The chlorine atom in the chloroethyl side chain is a good leaving group, readily displaced by a variety of nucleophiles in a classical SN2 fashion. This intermolecular substitution is a cornerstone of its reactivity, enabling the introduction of diverse functional groups. A common synthetic route to the parent compound itself involves the reaction of piperidine (B6355638) with 2-chloroethyl chloride in a polar aprotic solvent like acetonitrile (B52724). This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the chloroethyl group.

The efficiency of the displacement is influenced by factors such as the nature of the nucleophile, solvent, and temperature. Stronger nucleophiles will react more readily, and polar aprotic solvents are often employed to solvate the cation and facilitate the substitution process.

Reactions with Diverse Nucleophiles (e.g., Amines, Thiols)

The electrophilic chloroethyl group of this compound reacts with a wide array of nucleophiles, significantly expanding its synthetic applications. Amines and thiols, in particular, are common reaction partners.

The reaction with amines leads to the formation of N-substituted piperidine derivatives. For instance, reaction with various primary or secondary amines results in the corresponding diamine structures. These reactions are typically carried out in the presence of a base to neutralize the generated hydrochloric acid.

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently with this compound to form thioethers. masterorganicchemistry.com These reactions are analogous to the Williamson ether synthesis. The high nucleophilicity of thiolates ensures that the SN2 reaction proceeds smoothly. masterorganicchemistry.com For example, reaction with thiophenol in the presence of a base would yield 2-(2-(phenylthio)ethyl)piperidine.

The following table provides an overview of representative nucleophilic substitution reactions:

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Amines | Primary or secondary amines, base | N-substituted 2-(2-aminoethyl)piperidine derivatives | |

| Thiols | Thiols (e.g., thiophenol), base | 2-(2-(Alkyl/arylthio)ethyl)piperidine derivatives | masterorganicchemistry.com |

| Azide (B81097) | Sodium azide (NaN₃), polar solvent (e.g., DMF) | 2-(2-Azidoethyl)piperidine | |

| Thiocyanate (B1210189) | Potassium thiocyanate (KSCN), polar solvent (e.g., DMF) | 2-(2-Thiocyanatoethyl)piperidine |

Cyclization and Intramolecular Ring-Closure Reactions

The bifunctional nature of this compound and its derivatives, possessing both a nucleophilic nitrogen (in the deprotonated form) and an electrophilic chloroethyl group, makes it a prime candidate for intramolecular cyclization reactions. These reactions are crucial for the synthesis of various heterocyclic systems containing the piperidine motif.

Formation of Fused and Bridged Piperidine-Based Heterocycles

Intramolecular cyclization of derivatives of 2-(2-chloroethyl)piperidine (B3045677) can lead to the formation of fused and bridged heterocyclic systems. For example, derivatives where the piperidine nitrogen is part of a larger molecule can undergo ring closure to form polycyclic structures. The synthesis of certain quinoline-piperidine conjugates, which have been investigated for their antiplasmodium activity, can involve the use of piperidine-based scaffolds that could be conceptually derived from precursors like 2-(2-chloroethyl)piperidine. nih.gov While direct examples starting from the title compound are not extensively detailed, the general principle of intramolecular cyclization of N-substituted chloroalkylamines is a well-established method for the synthesis of saturated nitrogen heterocycles. nih.gov

A photochemical intramolecular [2+2] cycloaddition of dienes can lead to the formation of bicyclic piperidinones, which can be subsequently reduced to the corresponding bicyclic piperidines. nih.govresearchgate.net

Mechanistic Pathways of Cycloaddition

While specific examples of this compound itself participating directly as a diene or dienophile in cycloaddition reactions are not prevalent in the literature, its derivatives can be involved in such transformations. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of piperidine derivatives. rsc.orgrsc.orglookchem.com In this reaction, an imine (the aza-dienophile) reacts with a diene to form a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to a piperidine. Derivatives of 2-(2-chloroethyl)piperidine could potentially be elaborated into suitable dienes or dienophiles for such reactions.

Another relevant cycloaddition is the [2+2] photocycloaddition. This reaction, typically occurring between two alkene-containing molecules, can be used to form cyclobutane (B1203170) rings. nih.gov Intramolecular versions of this reaction are particularly useful for constructing bicyclic systems containing a piperidine ring. researchgate.net The mechanism involves the photochemical excitation of one of the double bonds to a triplet state, which then adds to the ground-state double bond in a stepwise fashion.

Oxidative and Reductive Transformations

The piperidine ring and the chloroethyl side chain of this compound can undergo both oxidative and reductive transformations, further highlighting its chemical versatility.

Oxidation of the piperidine nitrogen can lead to the formation of the corresponding N-oxide. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for this transformation. The piperidine ring itself can also be oxidized under certain conditions. For instance, oxidation of N-protected piperidines can lead to the formation of piperidin-2-one derivatives. researchgate.net Hypervalent iodine reagents have been employed for the α-azidonation of N-protected piperidines, which are precursors to N-acyliminium ions. nih.gov

Reduction of the chloroethyl group can be achieved to remove the chlorine atom, yielding 2-ethylpiperidine (B74283) hydrochloride. This can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. This transformation is useful when the chloroethyl group is used as a temporary activating group or when the corresponding ethyl-substituted piperidine is the desired product.

Oxidation of the Piperidine Ring System

The piperidine ring within this compound is susceptible to oxidation. Generally, such reactions can lead to the formation of piperidinium (B107235) oxides. A well-documented parallel is the oxidation of other substituted piperidines, such as the conversion of N,N,N,2,2,6,6-heptamethyl-piperidine-4-ammonium chloride to its corresponding N-oxyl radical, a stable radical species. researchgate.net This transformation highlights the reactivity of the nitrogen atom within the heterocyclic ring.

A variety of oxidizing agents and conditions can be employed for the oxidation of the piperidine nitrogen. researchgate.net These methods range from stoichiometric reactions using peroxy acids to catalytic processes. While these methods have been extensively studied for precursors to stable radicals like 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO), the principles apply to the piperidine ring in the subject compound. researchgate.net The choice of reagent can influence reaction efficiency, byproducts, and scalability. researchgate.net

Table 1: Overview of Potential Oxidation Methods for the Piperidine Ring

| Method Type | Common Reagents | General Observations | Reference |

| Stoichiometric | meta-Chloroperbenzoic acid (mCPBA), Peracetic acid | Commonly used for amine oxidation; requires stoichiometric amounts of the reagent. | researchgate.net |

| Catalytic (Metal) | Sodium tungstate (B81510) with hydrogen peroxide | An established method for N-oxidation. | researchgate.net |

| Catalytic (Metal-Free) | Ammonium (B1175870) carbonate with hydrogen peroxide | Offers a metal-free alternative; reaction performance can be temperature-dependent. | researchgate.net |

Reduction of the Chloroethyl Functional Group

The chloroethyl side chain of this compound can undergo reduction. In this type of reaction, the chlorine atom is removed and replaced by a hydrogen atom. For the related compound 2-(2-chloroethyl)-1-methylpiperidine (B1622540) hydrochloride, reduction leads to the formation of 1-methyl-2-ethylpiperidine. This indicates that the carbon-chlorine bond can be cleaved under reducing conditions.

This transformation is a key reaction for modifying the side chain of the molecule, converting the reactive chloroethyl group into a stable ethyl group.

Table 2: General Reduction Transformation

| Starting Moiety | Condition | Resulting Moiety | Reference |

| -CH₂-CH₂-Cl | Reduction | -CH₂-CH₃ |

Alkylating Chemistry

The presence of the 2-chloroethyl group confers significant alkylating capabilities to this compound. This reactivity is fundamental to its primary application as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. The compound acts as an electrophile, capable of forming new covalent bonds by reacting with nucleophiles.

Fundamental Alkylation Mechanism of the 2-Chloroethyl Group

The core of the compound's alkylating activity lies in the 2-chloroethyl group. The chlorine atom, being an effective leaving group, facilitates nucleophilic substitution reactions. When this compound interacts with a nucleophile (e.g., an amine or thiol), the nucleophile attacks the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

This reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction is dependent on the concentration of both the piperidinium compound and the nucleophile, as well as the intrinsic nucleophilicity of the attacking species.

Impact of Heterocycle Basicity on Alkylation Reactivity

Table 3: Comparison of Heterocycle Basicity and Potential Impact on Reactivity

| Heterocycle | Approximate pKa | Impact on Alkylation Kinetics | Reference |

| Piperidine | ~11 | Higher basicity affects the protonation state and reaction kinetics. | |

| Morpholine | ~8.4 | Lower basicity compared to piperidine, leading to different reaction kinetics. |

This difference in basicity is a critical factor for chemists when selecting building blocks for synthesis, as it allows for the fine-tuning of reaction conditions and reactivity.

Application As a Synthetic Intermediate in Complex Molecule Construction

Precursor to Nitrogen-Containing Heterocyclic Systems

The inherent structure of 2-(2-Chloroethyl)piperidinium chloride, featuring a pre-formed piperidine (B6355638) ring, makes it an efficient building block for the synthesis and modification of various heterocyclic systems.

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a core component of several natural alkaloids and synthetic compounds with significant biological interest. In the multi-step synthesis of novel cytotoxic agents based on this scaffold, this compound is employed in the final step to introduce a basic side chain. nih.gov The reaction involves the N-alkylation of a hydroxyl group on the pyrrolo[2,1-a]isoquinoline precursor, where the chloroethyl group of the piperidinium (B107235) salt reacts to form an ether linkage, thereby appending the piperidine ring to the main structure. nih.gov This modification is a key step in the design strategy to create derivatives with specific pharmacological profiles. nih.gov

Table 1: Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative

| Reactant | Reagent | Product Type | Purpose |

| Pyrrolo[2,1-a]isoquinoline precursor | This compound | N-substituted pyrrolo[2,1-a]isoquinoline | Introduction of a basic piperidinylethyl side chain nih.gov |

Piperidine and its derivatives are fundamental heterocyclic motifs in medicinal chemistry. nih.gov this compound is itself a derivative, but it also acts as a key intermediate for further derivatization. The reactivity of the terminal chlorine atom in the ethyl group allows for nucleophilic substitution reactions. This enables the covalent attachment of the piperidinylethyl group to a wide range of molecules, including other heterocyclic systems or functional groups, thereby generating novel and more complex piperidine-containing scaffolds. purkh.com

Role in the Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

While direct literature detailing the use of this compound in the synthesis of thiazole and thiadiazole derivatives is not prominent, the structural components of the reagent—the piperidine ring and the chloroethyl group—are relevant in the synthesis of these heterocycles. Piperidine itself is often used as a basic catalyst in condensation reactions that form thiazole and pyranothiazole ring systems. purkh.comnih.gov Furthermore, chloroethyl-containing moieties are integral to certain thiadiazole intermediates, such as 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol, which serve as precursors for further functionalization. Research has also documented the synthesis of 2-[(bis-(2-chloroethyl)amino)acetamido]-5-substituted-1,3,4-thiadiazoles as potential alkylating agents. researchgate.net These examples highlight the general utility of the piperidine and chloroethyl motifs in this area of synthetic chemistry, although the specific role of this compound as a direct reagent is not extensively documented in the surveyed literature.

Intermediate in the Formation of Quaternary Ammonium (B1175870) Compounds

As a quaternary ammonium salt itself, this compound is a foundational reagent for creating more complex quaternary ammonium compounds. nih.gov These compounds are characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a cationic charge. The piperidinium structure can be further modified or attached to other molecules via its reactive chloroethyl arm to generate new quaternary ammonium salts with diverse applications, including as phase-transfer catalysts and antimicrobial agents. nih.gov

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large, asymmetric organic cations and various anions. Piperidinium-based cations are a common component of thermally stable ILs. nih.govresearchgate.net this compound serves as a precursor for creating these specialized cations. nih.gov The piperidinium core provides a stable, bulky cationic structure, which is a key feature of many ionic liquids. By reacting or replacing the chloride anion and modifying the chloroethyl group, new piperidinium-based ionic liquids with tailored physicochemical properties, such as viscosity, conductivity, and thermal stability, can be generated for various applications, including as electrolytes in high-temperature devices. nih.gov

Development of Novel Chemical Entities with Specific Structural Motifs

The primary application of this compound is as a versatile building block for the development of novel chemical entities. Its structure allows synthetic chemists to readily introduce the N-(2-ethyl)piperidine motif into a target molecule. This is particularly evident in its use for creating complex heterocyclic systems like pyrrolo[2,1-a]isoquinolines and for the general derivatization of piperidine scaffolds. nih.govpurkh.com By providing a reliable method for incorporating this specific structural unit, the compound facilitates the exploration of new chemical space and the targeted design of molecules with unique three-dimensional shapes and functionalities. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research of 2 2 Chloroethyl Piperidinium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2-Chloroethyl)piperidinium chloride, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) is employed to identify the various proton environments in the molecule, confirming the presence of both the piperidinium (B107235) ring and the chloroethyl substituent. In a typical ¹H NMR spectrum of this compound, characteristic signals are expected in specific regions. The protons on the piperidinium ring typically appear as a series of complex multiplets, while the protons of the chloroethyl group exhibit distinct signals, often as triplets, due to coupling with adjacent protons. For instance, the protons of the piperidinium ring are generally observed between δ 3.0 and 3.5 ppm, and the triplet corresponding to the -CH₂Cl group appears further downfield, between δ 3.6 and 4.0 ppm.

The analysis of a closely related isomer, 1-(2-Chloroethyl)piperidine (B1294334) hydrochloride, provides a useful comparison for the expected chemical shifts. chemicalbook.com The precise location of these shifts allows for the unambiguous assignment of protons to their respective positions in the molecular structure. Furthermore, ¹H NMR is a critical tool for assessing the purity of the compound, as the presence of unreacted starting materials or byproducts would be indicated by additional peaks in the spectrum.

Table 1: Representative ¹H NMR Spectral Data for N-(2-chloroethyl)piperidine hydrochloride (Isomer) Data obtained in CDCl₃ at 400 MHz. Source: chemicalbook.com

| Assigned Proton | Chemical Shift (δ, ppm) |

|---|---|

| N-H | 12.4 |

| -CH₂-Cl | 4.114 |

| N-CH₂- | 3.596 |

| Piperidine (B6355638) Ring CH₂ | 3.43 |

| Piperidine Ring CH₂ | 2.946 |

| Piperidine Ring CH₂ | 2.236 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each chemically non-equivalent carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, confirming the total number of carbon atoms and their chemical environment. chemicalbook.com The chemical shifts are influenced by the electronegativity of adjacent atoms; for example, the carbon atom bonded to the chlorine atom (-CH₂Cl) and the carbons of the piperidinium ring adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field in the spectrum. docbrown.info This technique is invaluable for confirming the connectivity of the carbon framework and distinguishing between structural isomers. chemicalbook.com

Table 2: Expected Carbon Environments in this compound

| Carbon Atom | Expected Chemical Shift Region | Influencing Factor |

|---|---|---|

| C-Cl | Downfield | Electronegative Cl atom |

| C-N (Piperidinium Ring) | Downfield | Electronegative N⁺ atom |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), the molecular ion of the cation, [C₇H₁₅ClN]⁺, can be observed. The calculated mass-to-charge ratio (m/z) for this cation is 148.09, and its detection confirms the molecular formula.

Analysis of the fragmentation patterns provides further structural verification. In aliphatic amines, alpha-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.orgmiamioh.edu For the related isomer 1-(2-chloroethyl)piperidine hydrochloride, a major fragment is observed at m/z 98, which corresponds to the loss of the chloroethyl group. chemicalbook.com The fragmentation of this compound would be expected to show characteristic losses, such as the cleavage of the C-Cl bond or the loss of the entire chloroethyl side chain, providing evidence for the substitution pattern on the piperidine ring. docbrown.info

Table 3: Expected Mass Spectrometry Fragments for the 2-(2-Chloroethyl)piperidine (B3045677) Cation

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 148/150 | [C₇H₁₅ClN]⁺ | Molecular Ion (M⁺) (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 113 | [M-Cl]⁺ | Loss of chlorine radical |

| 98 | [M-C₂H₄Cl]⁺ | Loss of chloroethyl radical (alpha-cleavage) |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. nih.govchemicalbook.com The spectrum would display characteristic absorption bands confirming the key structural features. These include N-H stretching vibrations for the secondary amine salt, C-H stretching for the aliphatic parts of the molecule, and a C-Cl stretching vibration. The presence and position of these bands provide qualitative confirmation of the compound's structure. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Piperidinium ion | ~2700-2250 (broad) |

| C-H Stretch | Aliphatic CH₂ & CH | ~2950-2850 |

| C-N Stretch | Amine | ~1250-1020 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution structural information by determining the precise arrangement of atoms in a single crystal. nih.gov While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related piperidinium salts, such as 2-ethylpiperidinium chloride, offers significant insight into the expected solid-state structure. nih.govnih.gov

These studies consistently show that the six-membered piperidinium ring adopts a stable chair conformation. nih.govnih.govmdpi.com In the crystal lattice, the piperidinium cations and chloride anions are connected by a network of intermolecular hydrogen bonds, particularly N—H⋯Cl interactions, which form supramolecular structures and stabilize the crystal packing. nih.gov This technique is the gold standard for unambiguous confirmation of the three-dimensional molecular geometry.

Table 5: Expected Solid-State Structural Features from X-ray Crystallography

| Structural Feature | Description | Reference |

|---|---|---|

| Piperidinium Ring Conformation | Adopts a stable chair conformation. | nih.govnih.gov |

| Intermolecular Interactions | Strong N—H⋯Cl hydrogen bonds link the cation and anion. | nih.gov |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-layer chromatography (TLC) is a rapid and effective technique used to monitor the consumption of starting materials and the formation of the product during the reaction. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, chemists can determine the optimal reaction time.

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A common setup involves a C18 reversed-phase column with a mobile phase such as acetonitrile (B52724) and water, and detection using a UV detector. This method can accurately quantify the purity of this compound and detect even trace amounts of impurities, which is critical for its use in further chemical syntheses.

Table 6: Chromatographic Methods for Analysis

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica (B1680970) gel plate, appropriate eluent system |

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. researchgate.netlibretexts.org Its application is crucial in the synthesis of this compound, allowing chemists to qualitatively track the consumption of reactants and the formation of the product in real-time. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent). nih.govyoutube.com

In a typical synthesis, such as the reaction of piperidine with ethylene (B1197577) chlorohydrin followed by chlorination with thionyl chloride, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. google.com The starting materials, intermediates like 2-hydroxyethylpiperidine, and the final product, this compound, will have different polarities and thus different affinities for the stationary phase. chemistryhall.com This difference in affinity results in distinct migration rates up the plate as the solvent moves via capillary action. youtube.com

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org A less polar compound interacts less with the polar stationary phase and travels further up the plate, resulting in a higher Rf value. youtube.com Conversely, a more polar compound has a lower Rf value. youtube.com By comparing the spots from the reaction mixture with spots of the pure starting materials, a chemist can visually assess the reaction's progression. chemistryhall.com The disappearance of reactant spots and the appearance of a new product spot indicate a successful transformation. chemistryhall.com Visualization can often be achieved using UV light or by staining the plate with an appropriate agent, such as iodine vapor or ninhydrin (B49086) for amine-containing compounds. nih.govchemistryhall.com

Table 1: Hypothetical TLC Data for Monitoring Synthesis of this compound

| Compound | Role | Polarity | Expected Rf Value* |

| Piperidine | Reactant | Moderately Polar | ~0.6 |

| 2-Hydroxyethylpiperidine | Intermediate | More Polar | ~0.3 |

| This compound | Product | Highly Polar (Ionic) | ~0.1 (or remains at baseline) |

*Note: Rf values are illustrative and highly dependent on the specific mobile and stationary phases used. A common mobile phase might be a mixture of hexane (B92381) and ethyl acetate.

Liquid Chromatography (LC) Techniques for Complex Mixture Analysis

Liquid Chromatography (LC) is an essential tool for the separation, identification, and quantification of individual components within a complex mixture. For analyzing mixtures containing polar and charged compounds like this compound and its derivatives, conventional Reversed-Phase Liquid Chromatography (RPLC) can be challenging. nih.gov In RPLC, which typically uses a nonpolar stationary phase (like C18) and a polar mobile phase, polar compounds may exhibit little to no retention, eluting very quickly from the column. nih.gov

To overcome this limitation, alternative LC modes are employed:

Mixed-Mode Liquid Chromatography (MMLC): This technique has emerged as a powerful alternative for separating polar and charged analytes. nih.gov MMLC columns possess stationary phases with a combination of hydrophobic and ion-exchange properties. nih.gov This dual retention mechanism allows for the effective separation of compounds that are poorly retained by RPLC alone. For instance, piperidine derivatives, which are often cationic, can interact via ion-exchange mechanisms with the stationary phase, leading to improved retention and separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Ion-Pair Chromatography: This method involves adding an ion-pairing agent (e.g., a long-chain alkyl sulfonate) to the mobile phase in an RPLC system. The agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase. However, the use of non-volatile ion-pairing agents can be incompatible with mass spectrometry (MS) detection. nih.gov

The choice of LC technique is often dictated by the complexity of the sample matrix and the desired detection method, with MMLC being particularly advantageous when interfacing with MS for the analysis of N-heterocycles and their degradation products. nih.gov

Table 2: Comparison of LC Techniques for Analysis of Piperidinium Compounds

| LC Technique | Stationary Phase Principle | Mobile Phase Principle | Advantages for Piperidinium Compounds | Limitations |

| Reversed-Phase (RPLC) | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available | Poor retention of polar, charged compounds. nih.gov |

| Mixed-Mode (MMLC) | Combines hydrophobic & ion-exchange sites | Polar (e.g., Water/Acetonitrile with buffer) | Excellent for separating polar and charged species; MS-compatible. nih.gov | Column selection is critical |

| HILIC | Polar (e.g., bare silica) | Nonpolar (e.g., high % Acetonitrile) | Good retention for very polar compounds | Sensitive to mobile phase water content |

| Ion-Pair Chromatography | Nonpolar (e.g., C18) | Polar with ion-pairing reagent | Improves retention in RPLC systems | Reagents are often non-volatile and can suppress MS signal. nih.gov |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged molecules like this compound. colby.edu The separation is performed in a narrow-bore capillary filled with an electrolyte buffer. colby.edu When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. colby.edu This fundamental principle makes CE an ideal method for analyzing and assessing the purity of ionic compounds.

Different modes of CE can be applied to the analysis of piperidinium derivatives:

Capillary Zone Electrophoresis (CZE): This is the simplest and most common mode of CE. nih.gov In CZE, the capillary is filled with a single buffer, and charged analytes separate into distinct zones based on their electrophoretic mobility. It offers high efficiency and speed for separating charge variants. nih.gov

Micellar Electrokinetic Chromatography (MEKC): In MEKC, surfactants are added to the buffer above their critical micelle concentration. nih.gov This forms a pseudo-stationary phase of charged micelles, allowing for the separation of both neutral and charged analytes based on their partitioning between the micelles and the buffer.

Capillary Isoelectric Focusing (cIEF): This mode separates amphoteric molecules, such as proteins or peptides, based on their isoelectric point (pI) in a pH gradient. nih.gov While less directly applicable to this compound itself, it is invaluable for characterizing its derivatives that may have amphoteric properties.

CE is known for its extremely low sample and reagent consumption, supporting green analytical chemistry principles. mdpi.com Furthermore, it can be readily coupled with mass spectrometry (CE-MS), providing a powerful hyphenated technique that combines the high-efficiency separation of CE with the structural information and sensitive detection offered by MS. colby.edunih.gov This is particularly useful for identifying unknown impurities or degradation products in a sample.

Table 3: Applicability of Capillary Electrophoresis Modes

| CE Mode | Separation Principle | Primary Application for Piperidinium Research |

| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio in a free solution. nih.gov | Purity analysis and separation of charged derivatives. |

| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between buffer and micelles. nih.gov | Analysis of complex mixtures containing both charged and neutral derivatives. |

| Capillary Isoelectric Focusing (cIEF) | Isoelectric point (pI) in a pH gradient. nih.gov | Characterization of amphoteric derivatives. |

| CE-Mass Spectrometry (CE-MS) | CE separation coupled with MS detection. nih.gov | Structural identification of unknown derivatives and impurities. |

Computational Chemistry and Theoretical Investigations of 2 2 Chloroethyl Piperidinium Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(2-chloroethyl)piperidinium chloride, methods such as DFT with the B3LYP functional and a 6-31G* basis set can be utilized to model its properties.

The electronic properties of a molecule are fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of a Representative Chloroalkylammonium Cation (Note: Data is representative of a chloroalkylammonium cation calculated using DFT and is intended for illustrative purposes.)

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Mulliken Charge on N | +0.95 |

| Mulliken Charge on C (alpha to Cl) | +0.15 |

| Mulliken Charge on Cl | -0.25 |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound dictates its physical and chemical properties. Molecular modeling techniques are employed to explore the conformational space of the molecule and to understand its intermolecular interactions.

The piperidinium (B107235) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The 2-(2-chloroethyl) substituent can exist in either an axial or equatorial position. Computational methods can determine the relative energies of these conformers. Generally, for bulky substituents on a cyclohexane (B81311) or piperidine (B6355638) ring, the equatorial position is favored to minimize steric hindrance.

Furthermore, the chloroethyl side chain has its own conformational flexibility due to rotation around the C-C and C-N single bonds. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify the most stable conformations.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and solution behavior of this compound. The proton on the nitrogen atom can act as a hydrogen bond donor, interacting with the chloride counter-ion or solvent molecules. These interactions can be modeled to understand the solvation of the compound and its crystal packing.

Table 2: Calculated Conformational Data for a 2-Substituted Piperidinium Ring (Note: Data is illustrative and based on general principles of conformational analysis of piperidine derivatives.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-Cl) |

|---|---|---|

| Equatorial-anti | 0.0 (most stable) | ~180° |

| Equatorial-gauche | +1.2 | ~60° |

| Axial-anti | +2.5 | ~180° |

| Axial-gauche | +3.8 | ~60° |

Reaction Pathway Modeling and Transition State Analysis

A key application of computational chemistry is the modeling of reaction pathways to understand reaction mechanisms and predict kinetics. For this compound, two important reactions are nucleophilic substitution at the chloroethyl group and intramolecular cyclization.

Reaction pathway modeling involves identifying the minimum energy path from reactants to products, which passes through a transition state. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.

For example, the intramolecular cyclization of the unprotonated form, 2-(2-chloroethyl)piperidine (B3045677), to form a bicyclic aziridinium (B1262131) cation can be modeled. Computational methods can locate the geometry of the transition state and calculate the activation energy barrier for this process. This information is crucial for understanding the stability of the compound and the conditions under which it might undergo cyclization.

Similarly, the reaction with an external nucleophile can be modeled. The calculations can help to determine whether the reaction proceeds via an SN1 or SN2 mechanism and to predict the reaction rate.

Table 3: Calculated Activation Energies for a Representative Chloroethylamine Cyclization (Note: The values are illustrative for the cyclization of a chloroethylamine and are intended to demonstrate the type of data obtained from reaction pathway modeling.)

| Reaction | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Cyclization | Gas Phase | 25 |

| Intramolecular Cyclization | Water | 20 |

Structure-Reactivity Relationship (SRR) Studies based on Theoretical Models

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or electronic properties of a series of related compounds with their chemical reactivity or biological activity. Theoretical models are instrumental in developing these relationships by providing a wide range of molecular descriptors.

For a series of piperidinium derivatives, including analogs of this compound with different substituents, computational methods can be used to calculate various descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., heat of formation).

By correlating these calculated descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a quantitative structure-reactivity relationship (QSRR) model can be developed. Such a model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with tailored properties. For example, a QSRR study might reveal that the rate of nucleophilic substitution is strongly correlated with the LUMO energy and the charge on the carbon atom bearing the chlorine.

Future Directions in Research on 2 2 Chloroethyl Piperidinium Chloride

Exploration of Novel Synthetic Routes and Catalytic Approaches

The traditional synthesis of 2-(2-chloroethyl)piperidinium chloride typically involves the reaction of 2-(2-hydroxyethyl)piperidine with a chlorinating agent like thionyl chloride. rsc.org While effective, this method involves hazardous reagents and can be energy-intensive. Future research is geared towards greener, more efficient, and highly selective synthetic strategies.

Catalytic Approaches:

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. For this compound and related structures, several catalytic avenues are being explored:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various chemical transformations. rsc.org Research into amine organocatalysts for the selective chlorination of related compounds, such as anilines, using sources like sulfuryl chloride, could pave the way for new methods to synthesize chloroalkyl amines under mild conditions. rsc.org This approach could potentially be adapted for the direct chloroethylation of the piperidine (B6355638) ring system, bypassing the need for pre-functionalized starting materials.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. The development of biocatalytic methods, such as using immobilized lipases for multicomponent reactions to form piperidine derivatives, showcases the potential of this approach. rsc.org Future work could focus on engineering enzymes, like transaminases or specific hydroxylases, to catalyze the direct functionalization of the piperidine ring, which could then be converted to the desired chloroethyl derivative. chemistryviews.orgnih.gov

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases, which is common in the synthesis of quaternary ammonium (B1175870) salts. biomedres.uscrdeepjournal.org By using a phase-transfer catalyst, reactants from an aqueous phase can be transferred to an organic phase to react. This method could be optimized for the synthesis of this compound, potentially increasing reaction rates and yields under milder conditions. Chiral phase-transfer catalysts could also open up possibilities for asymmetric synthesis of related compounds. phasetransfer.comcore.ac.uk

Novel Synthetic Strategies:

Beyond catalysis, researchers are investigating fundamentally new ways to construct the 2-(2-chloroethyl)piperidine (B3045677) scaffold:

C-H Functionalization: Directly converting a C-H bond into a C-C or C-X bond is a highly sought-after transformation in modern organic synthesis. Photoredox catalysis has emerged as a powerful tool for the α-amino C–H arylation of piperidines. nih.govnih.govchemrxiv.org Future research could adapt this strategy for the direct introduction of a chloroethyl group or a precursor group at the 2-position of the piperidine ring, significantly shortening the synthetic route.

Tandem Reactions: Combining multiple reaction steps into a single, seamless process, known as a tandem or cascade reaction, can dramatically improve efficiency. researchgate.netresearchgate.net The development of multimetallic catalytic systems that can orchestrate a sequence of reactions, such as a Meyer-Schuster rearrangement followed by an aza-Michael addition, could lead to the rapid assembly of complex piperidine structures from simple starting materials. researchgate.net

| Synthetic Approach | Potential Advantages | Representative Research Area |

| Organocatalysis | Metal-free, mild reaction conditions, high selectivity. | Amine-catalyzed chlorination. rsc.org |

| Biocatalysis | High enantioselectivity, environmentally benign, operates in aqueous media. | Immobilized lipase-catalyzed multicomponent reactions, engineered hydroxylases. rsc.orgchemistryviews.org |

| Phase-Transfer Catalysis | Enhanced reaction rates, milder conditions for multiphasic systems. | Synthesis of quaternary ammonium salts. biomedres.uscrdeepjournal.org |

| C-H Functionalization | Increased atom economy, shorter synthetic routes. | Photoredox-catalyzed α-amino C-H arylation. nih.govnih.gov |

| Tandem Reactions | Improved efficiency, reduced waste and purification steps. | Multimetallic catalysis for sequential transformations. researchgate.netresearchgate.net |

Development of New Chemical Transformations Utilizing its Unique Reactivity

The presence of a reactive chloroethyl group attached to a piperidinium (B107235) scaffold makes this compound a versatile building block for a variety of chemical transformations. Future research will likely focus on leveraging this reactivity to create novel and complex molecular architectures.

The primary mode of reactivity involves the nucleophilic substitution of the chloride atom. This allows for the introduction of a wide array of functional groups. Furthermore, the compound can participate in cyclization reactions to form various heterocyclic systems. thieme-connect.com

Emerging Transformations:

Tandem Cyclization/Functionalization: Research is moving towards developing tandem reactions where the initial nucleophilic substitution is followed by a subsequent intramolecular reaction. For instance, reaction with a bifunctional nucleophile could lead to the formation of bicyclic or spirocyclic piperidine derivatives in a single step.

Electrochemical Reactions: Electrosynthesis offers a green and powerful alternative to traditional chemical methods. The use of anodically coupled electrolysis for the chloroalkylation of alkenes demonstrates the potential of electrochemical methods in forming C-C and C-Cl bonds simultaneously. nih.gov Future studies could explore the electrochemical reduction of the C-Cl bond in this compound to generate radical species for subsequent coupling reactions.

Zinc-Mediated Amidine Formation: Recent studies have shown that zinc(II) compounds can catalyze the nucleophilic addition of amines to nitriles to form amidines. rsc.org The piperidine moiety of this compound could potentially participate in such transformations, opening up new avenues for the synthesis of novel amidine-containing compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly involves the adoption of flow chemistry and automated platforms to enhance efficiency, reproducibility, and safety.

Flow Chemistry:

Performing chemical reactions in continuous flow reactors offers several advantages over traditional batch processing, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling hazardous intermediates. The synthesis of piperidine derivatives has been successfully demonstrated using flow electrochemistry. nih.gov Future efforts will likely focus on adapting the synthesis of this compound to a continuous flow process. This could involve the development of packed-bed reactors containing immobilized catalysts or reagents, allowing for a streamlined and scalable production process.

Automated Synthesis Platforms:

Automated synthesis platforms, often integrated with purification and analytical tools, are revolutionizing the discovery and optimization of new molecules and reactions. nih.govresearchgate.net These systems can perform a large number of experiments in a high-throughput manner, accelerating research and development. The synthesis of N-heterocycles is an area where automation is already making a significant impact, with cartridge-based systems simplifying routine transformations. sigmaaldrich.comyoutube.com The integration of the synthesis of this compound and its derivatives into such automated platforms would enable the rapid generation of compound libraries for screening in various applications.

| Technology Platform | Key Advantages for this compound Synthesis | Future Research Focus |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for process intensification. | Development of continuous flow processes for the hydroxyethylation and chlorination steps. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility. | Integration into platforms for the synthesis and derivatization of piperidine-based compounds. nih.govresearchgate.netsigmaaldrich.comyoutube.com |

Advanced Materials Science Applications (Non-Biological)

The unique chemical structure of the piperidinium cation is being leveraged in the development of advanced materials with tailored properties for various non-biological applications.

Ionic Liquids:

Piperidinium salts are a class of ionic liquids—salts with melting points below 100 °C. These materials are gaining attention for a variety of applications due to their low volatility, high thermal stability, and tunable properties.

CO2 Capture: Functionalized ionic liquids are being investigated as efficient media for capturing carbon dioxide. mdpi.comacs.org Piperidinium-based ionic liquids could be designed to have high CO2 absorption capacity and selectivity, offering a potentially more environmentally friendly alternative to traditional amine-based solvents. mdpi.com

Electrolytes for Energy Storage: The thermal stability and ionic conductivity of piperidinium ionic liquids make them promising candidates for electrolytes in high-temperature energy storage devices like supercapacitors. rsc.orgrsc.org Research is focused on synthesizing novel piperidinium ionic liquids with enhanced electrochemical stability and performance. rsc.org

Polymer Science:

The piperidinium moiety can be incorporated into polymer structures to create functional materials with unique properties.

Anion-Exchange Membranes (AEMs): Poly(aryl piperidinium) polymers are being developed for use in anion-exchange membranes, which are critical components in technologies like alkaline water electrolyzers and fuel cells. google.com These materials exhibit good chemical stability and hydroxide (B78521) conductivity. google.com Aromatic-free piperidinium-functionalized polyethylene (B3416737) has also been synthesized via ring-opening metathesis polymerization (ROMP) for high-performance AEMs. rsc.org

Ring-Opening Polymerization: The piperidinium ring itself, or derivatives thereof, can be involved in polymerization reactions. For example, the ring-opening polymerization of pyridinium (B92312) salts with piperazine (B1678402) has been used to create ionic polymers with interesting electronic properties. scilit.com The development of ring-opening metathesis polymerization (ROMP) of functionalized monomers provides a route to well-defined cationic polymers. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-chloroethyl)piperidinium chloride, and how can purity be ensured?

The synthesis typically involves quaternization of piperidine derivatives with 2-chloroethyl chloride. A common method includes reacting piperidine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (60–80°C) for 12–24 hours . To ensure purity, recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: dichloromethane/methanol) is recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR (D2O solvent) is critical to confirm the absence of unreacted starting materials or byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR in D2O will show characteristic peaks for the piperidinium ring (δ 3.0–3.5 ppm, multiplet) and the chloroethyl group (δ 3.6–4.0 ppm, triplet for CH2Cl) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display the molecular ion peak [M-Cl]⁺ corresponding to the molecular formula C7H15ClN⁺ (calc. m/z 148.09) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How does the chloride counterion influence the compound’s stability and reactivity?

The chloride ion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the cationic piperidinium moiety through ion-dipole interactions. This stabilization reduces decomposition under ambient conditions but may increase susceptibility to nucleophilic substitution at the chloroethyl group .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Yield discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature). For example:

- Solvent Effects : Acetonitrile (high dielectric constant) may improve ion separation, increasing yields compared to THF .

- Catalyst Use : Adding catalytic KI (5 mol%) can accelerate SN2 substitution at the chloroethyl group, enhancing yields of alkylated products .

Systematic studies using design of experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) are recommended to identify optimal conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrostatic potential, identifying reactive sites (e.g., chloroethyl group) for interactions with biological targets . Molecular docking (AutoDock Vina) against receptors like acetylcholine esterase may predict inhibitory activity, guiding synthesis of derivatives with enhanced binding affinities .

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

In aqueous buffers (pH 7.4), hydrolysis of the chloroethyl group generates 2-hydroxyethylpiperidinium chloride and HCl. Challenges include:

- Detection Limits : Trace degradation products require sensitive LC-MS/MS methods (MRM transitions for m/z 148 → 130) .

- Kinetic Studies : Pseudo-first-order rate constants (kobs) must be measured at varying pH and temperature to model shelf-life .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate the compound’s stability in solution?

- Protocol : Prepare solutions in PBS (pH 7.4) and store at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify remaining intact compound via HPLC (retention time ~8.2 min) and degradation products via LC-MS.

- Data Modeling : Fit data to Arrhenius equation to predict stability at lower temperatures .

Q. What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.